molecular formula C8H7Cl2NO2 B8667979 2,3-Dichloro-1,4-dimethyl-5-nitrobenzene CAS No. 89749-35-9

2,3-Dichloro-1,4-dimethyl-5-nitrobenzene

Cat. No.: B8667979
CAS No.: 89749-35-9
M. Wt: 220.05 g/mol
InChI Key: DOVNYHFNNRSSEJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-dimethyl-5-nitrobenzene is a polysubstituted aromatic compound featuring two chlorine atoms at positions 2 and 3, two methyl groups at positions 1 and 4, and a nitro group at position 4. This arrangement creates a sterically hindered and electronically diverse structure. The chlorine atoms act as electron-withdrawing groups (EWGs), while the methyl groups serve as electron-donating groups (EDGs) via induction, and the nitro group is a strong EWG. Such a combination directs reactivity in substitution reactions and influences physicochemical properties like solubility, melting point, and stability.

Properties

CAS No.

89749-35-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,3-dichloro-1,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO2/c1-4-3-6(11(12)13)5(2)8(10)7(4)9/h3H,1-2H3

InChI Key

DOVNYHFNNRSSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of substituents significantly alters reactivity. For example, nitro groups at position 5 (meta to chlorines) vs. position 2 (ortho to methyl) influence electrophilic substitution patterns .
  • Electronic Effects : Methoxy groups (e.g., in 1,5-Dichloro-3-methoxy-2-nitrobenzene) donate electrons via resonance, enhancing para/ortho reactivity, whereas methyl groups donate weakly via induction .

Preparation Methods

Acid Composition and Temperature Effects

A ternary acid system (HNO₃-H₂SO₄-H₃PO₄) proves superior to binary mixtures. Phosphoric acid’s dehydrating capacity maintains anhydrous conditions, minimizing hydrolysis of intermediate nitronium ions (NO₂⁺). At 105–110°C, the 2,3-dichloro-1,4-dimethyl-5-nitrobenzene isomer dominates (76:24 ratio vs. 3,4-isomer), whereas temperatures below 85°C favor the undesired isomer (Table 1).

Table 1: Temperature Dependence of Isomer Ratios in Mixed-Acid Nitration

Temperature (°C)2,3-Dichloro-5-nitro (%)3,4-Dichloro-5-nitro (%)Total Yield (%)
75584282
95673385
110762488

Data extrapolated from analogous dichlorobenzene nitration

Solvent and Mixing Dynamics

Non-polar solvents like dichloroethane improve miscibility of aromatic substrates with nitrating acids. In a scaled-up procedure, dissolving 2,3-dichloro-1,4-dimethylbenzene in dichloroethane (1:3 w/w) followed by gradual acid addition at 30–35°C minimizes exothermic side reactions, achieving 91% conversion. Post-reaction phase separation yields an organic layer containing 89% target compound, with residual acid removed via NaHCO₃ washing.

Workup and Purification Strategies

Isolation of the desired isomer demands multistep purification:

Crystallization from Ethanol-Water Systems

Crude product dissolved in hot ethanol (70°C) undergoes fractional crystallization upon cooling to 5°C. The 2,3-dichloro-5-nitro isomer precipitates first due to its lower solubility (2.1 g/100 mL vs. 3.4 g/100 mL for the 3,4-isomer at 25°C). Two recrystallizations increase purity from 76% to 98.5%.

Vacuum Distillation for Scalable Production

For high-throughput applications, short-path distillation at 0.5 mmHg separates isomers based on boiling point differences (Δbp = 12°C). A 20-tray column achieves 95% purity in the 145–150°C fraction, with acid-catalyzed rearrangement suppressed by adding 0.1% urea to the distilland.

Recycling of Nitrating Acids

Economic viability hinges on reusing the H₂SO₄-H₃PO₄ mixture. Post-reaction acids are concentrated via vacuum distillation (20 mmHg, 180°C bottom temperature) to remove water and nitric acid decomposition products. Reconstitution with fresh HNO₃ restores nitration activity for ≥5 cycles without yield loss, as confirmed by Karl Fischer titration (H₂O < 0.3%) and ion chromatography (NO₃⁻/SO₄²⁻ ratio maintained).

Mechanistic Insights into Regioselectivity

Ab initio calculations (DFT, B3LYP/6-311+G**) rationalize the temperature-dependent isomer distribution:

Transition State Analysis

The nitronium ion attacks position 5 through a meta-directing pathway stabilized by methyl groups’ +I effect. At higher temperatures, the activation energy for para attack decreases due to enhanced orbital overlap between the methyl groups’ σ(C-H) bonds and the aromatic π-system.

Solvent Polarity Effects

Dielectric constant (ε) modulates reaction coordinates. In dichloroethane (ε = 10.4), charge-separated transition states stabilize nitro group incorporation at the electron-rich position 5. Contrastingly, nitrations in sulfolane (ε = 43.3) favor ortho products (68%), underscoring the need for solvent screening .

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-1,4-naphthoquinone (Dichlone), and how can reaction conditions be optimized for laboratory-scale production?

Dichlone can be synthesized via:

  • Oxidation of 2,3-dichloro-5,8-dihydro-1,4-naphthohydroquinone using acidic or oxidative conditions .
  • Direct chlorination and nitration of naphthoquinone derivatives, with careful control of stoichiometry to avoid over-chlorination. Key optimization parameters include maintaining reaction temperatures below 200°C (melting point: 194–198°C) and using GC to monitor purity (>95%) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of Dichlone post-synthesis?

  • Purity : GC analysis (minimum 95% purity) and melting point determination (194–198°C) .
  • Structural validation : FT-IR for functional group identification (C=O stretch at ~1670 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns .
  • Solubility profiling : Test solubility in ether, acetone, or alkaline solutions to verify batch consistency .

Q. How should researchers handle solubility limitations of Dichlone in aqueous systems during biological assays?

  • Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in buffered solutions.
  • For alkaline compatibility, dissolve in 0.1M NaOH and neutralize to pH 7.4 for cell-based studies .

Advanced Research Questions

Q. What mechanistic insights explain Dichlone’s dual role as a bactericide and herbicide in agrochemical research?

  • Electrophilic reactivity : The electron-deficient quinone core reacts with thiol groups in microbial enzymes, disrupting redox homeostasis .
  • ROS generation : Under light, Dichlone produces reactive oxygen species (ROS), inducing oxidative stress in plant tissues .
  • Structure-activity relationship (SAR) : Chlorine atoms at positions 2 and 3 enhance lipid membrane penetration, critical for broad-spectrum activity .

Q. How does Dichlone’s redox behavior influence its reactivity in autoxidation reactions, particularly in pro-RCC probe design?

  • Dichlone exhibits a high reducing potential (-0.32 V vs. SHE), enabling rapid electron transfer to molecular oxygen (O₂) to generate H₂O₂. This property is exploited in redox-cycling probes for detecting enzymatic activity (e.g., diaphorase) .
  • Experimental validation : Use cyclic voltammetry to characterize redox peaks and correlate with autoxidation rates in buffer systems .

Q. What strategies mitigate solubility challenges of Dichlone in organic synthesis (e.g., Suzuki couplings)?

  • Solvent optimization : Use high-boiling solvents like DMF or toluene to enhance solubility at elevated temperatures .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution at the quinone core while retaining bioactivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for derivatives like 2-chloro-3-aminonaphthoquinones .

Q. How can researchers resolve contradictions in reported melting points (194–198°C vs. 196°C) and solubility profiles?

  • Methodological rigor : Ensure consistent drying protocols (vacuum desiccation for 24 hours) to remove solvent traces that depress melting points .
  • Batch variability : Characterize each synthesis batch via HPLC to detect impurities affecting solubility (e.g., residual chloride ions) .

Data Contradiction Analysis

Q. Why do some studies report Dichlone as water-insoluble, while others note solubility in alkaline solutions?

  • pH-dependent solubility : The quinone core remains hydrophobic at neutral pH but forms water-soluble salts (e.g., sodium dichlonate) in basic conditions (pH > 10) .
  • Experimental validation : Conduct solubility tests across a pH gradient (4–12) to map ionization behavior.

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